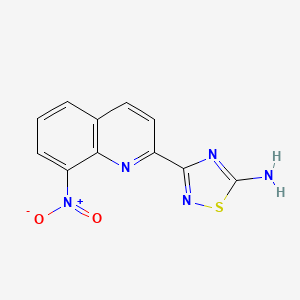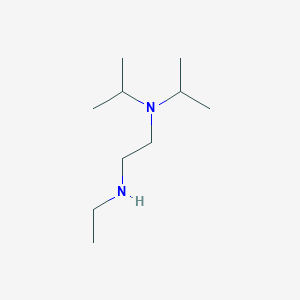![molecular formula C11H17NO3 B13880378 [3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of two isopropyl groups attached to the oxazole ring, making it a unique and interesting molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-di(propan-2-yl)-4-hydroxy-2-nitrobenzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The isopropyl groups may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-[3,5-di(propan-2-yl)-1,2-thiazol-4-yl]acetic acid: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
2-[3,5-di(propan-2-yl)-1,2-imidazol-4-yl]acetic acid: Contains an additional nitrogen atom in the ring structure.
Uniqueness
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid is unique due to its specific substitution pattern and the presence of the oxazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-[3,5-di(propan-2-yl)-1,2-oxazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H17NO3/c1-6(2)10-8(5-9(13)14)11(7(3)4)15-12-10/h6-7H,5H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
KZVCJCXNWNVVSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=NO1)C(C)C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


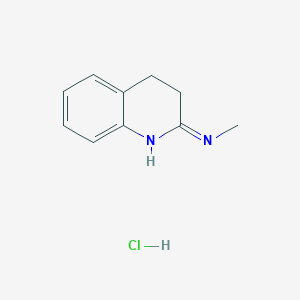

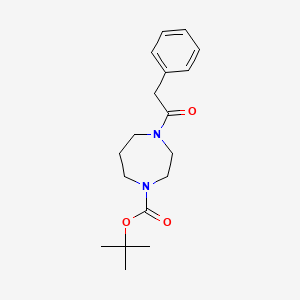
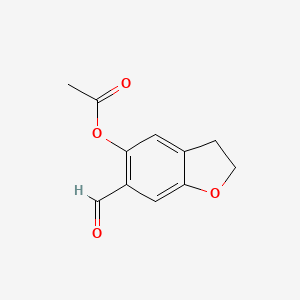

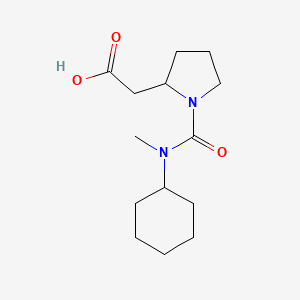
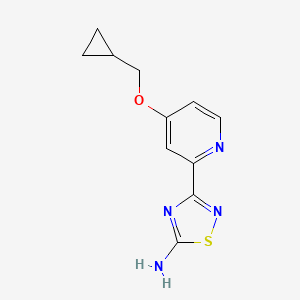
![5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13880345.png)
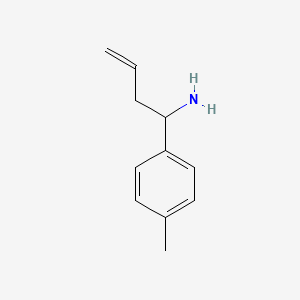
![N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide](/img/structure/B13880359.png)
![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)

